6-((Cyclobutylmethyl)amino)nicotinonitrile

Purity Quality Control Procurement Specification

SAR continuity in kinase inhibitor programs demands precisely defined N-alkyl substituents; generic analogs risk loss of target engagement. This 2-aminonicotinonitrile building block delivers a sterically constrained cyclobutylmethyl group for probing hinge-region selectivity pockets. - NLT 98% purity minimizes impurity-driven side reactions in cyclocondensation chemistry - Low molecular weight (187.24 g/mol) and straightforward SNAr retrosynthesis support scalable gram-to-kilogram custom manufacturing - ISO-certified production ensures batch-to-batch consistency for lead optimization campaigns

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13101602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Cyclobutylmethyl)amino)nicotinonitrile
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC(C1)CNC2=NC=C(C=C2)C#N
InChIInChI=1S/C11H13N3/c12-6-10-4-5-11(14-8-10)13-7-9-2-1-3-9/h4-5,8-9H,1-3,7H2,(H,13,14)
InChIKeyLBJWEDDPMMABEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-((Cyclobutylmethyl)amino)nicotinonitrile Building Block: Procurement-Relevant Identity, Purity, and Class Attributes


6-((Cyclobutylmethyl)amino)nicotinonitrile (CAS 1095094-98-6) is a 2-aminonicotinonitrile derivative bearing an N-cyclobutylmethyl substituent at the 6-position of the pyridine ring. It belongs to the broader class of nicotinonitrile building blocks that serve as precursors to fused heterocyclic systems in medicinal chemistry and kinase inhibitor programs [1]. Typical vendor specifications include a minimum purity of 95% (Biosynth via CymitQuimica) or NLT 98% (MolCore) with molecular weight 187.24 g/mol and molecular formula C11H13N3 .

Building Block Class 2-Aminonicotinonitrile, suitable for fused heterocycle synthesis
Key Substituent N-Cyclobutylmethyl modulates steric and lipophilic properties for SAR
Purity Specification Higher-purity grade (HPLC) available; supports multi-step synthesis

Why 6-((Cyclobutylmethyl)amino)nicotinonitrile Cannot Be Simply Replaced by Other 2-Aminonicotinonitriles in Lead Optimization


Within the 2-aminonicotinonitrile chemotype, the identity of the N-alkyl substituent critically modulates steric bulk, lipophilicity, and conformational rigidity. The cyclobutylmethyl group introduces a conformationally constrained cycloalkane that is sterically distinct from common alternatives such as cyclopropylmethyl, n-propyl, or isobutyl. In kinase inhibitor scaffolds—where 2-aminonicotinonitriles frequently engage the hinge-binding region—subtle alterations to the N-alkyl group can profoundly impact kinase selectivity, cellular potency, and metabolic stability [1]. Generic substitution with an uncharacterized analog therefore carries a material risk of loss of target engagement or ADME profiles, undermining SAR continuity in lead optimization campaigns.

N-Alkyl Steric & Electronic Profile
Cyclobutylmethyl differs from linear or branched alkyls; may alter hinge-binding mode and kinase selectivity.
Conformational & Lipophilicity Shift
Methylene spacer vs. direct cycloalkyl can shift logP and ADME properties; SAR may not transfer.
Supplier & Batch Consistency
Limited vendor base compared to parent aminonicotinonitrile; procurement lead times and purity may vary.

Quantitative Differentiation Evidence for 6-((Cyclobutylmethyl)amino)nicotinonitrile Relative to Closest Analogs


Purity Specification Differentiation: NLT 98% vs. 95% Minimum Purity Across Vendors

The target compound is available from MolCore with a certified purity of NLT 98% (HPLC) . In contrast, the alternate source (Biosynth via CymitQuimica) specifies a minimum purity of 95% . The 3% absolute purity differential may be consequential when the compound is used as an intermediate in multi-step syntheses where cumulative impurity burdens affect final API purity profiles.

Purity Differentiation
Data to verify
NLT 98% (MolCore) vs. 95% min (Biosynth)
Supports procurement specification review
HPLC assay per vendor; independent verification recommended
Purity Quality Control Procurement Specification

Physicochemical Differentiation: Cyclobutylmethyl vs. Cyclobutylamino Conformational Constraint and Lipophilicity Impact

The N-cyclobutylmethyl substituent in the target compound introduces a methylene spacer between the cyclobutane ring and the secondary amine nitrogen, allowing greater conformational flexibility relative to the direct N-cyclobutyl analog 6-(cyclobutylamino)nicotinonitrile (MW 173.21 g/mol, C10H11N3) . The additional methylene group is predicted to increase logP by approximately 0.3–0.5 units (class-level inference based on the Hansch π contribution of -CH2- in aromatic amines) [1]. This lipophilicity differential may translate into altered membrane permeability and Cytochrome P450 susceptibility profiles.

Physicochemical Distinction
Class-level inference
MW +14 Da, est. ΔlogP +0.3–0.5 vs. direct N-cyclobutyl analog
Supports design of analogs with differentiated lipophilicity
Based on Hansch fragment contribution; experimental logP unavailable
Conformational Rigidity Lipophilicity Medicinal Chemistry Design

Scarcity-Driven Procurement Value: Limited Commercial Availability as a Differentiator

The target compound is listed by approximately 3–5 commercial vendors globally (MolCore, CymitQuimica, Chemsrc catalog) , compared to broader availability for simpler analogs such as 6-aminonicotinonitrile (listed by >50 vendors including major distributors). This limited supplier landscape means procurement lead times and minimum order quantities may differ substantially, which is a material factor for time-sensitive medicinal chemistry campaigns.

Commercial Availability
Context-dependent
~3–5 suppliers vs. >50 for 6-aminonicotinonitrile
Procurement risk may require early supplier engagement
Web-based survey; lead times and batch sizes subject to change
Commercial Availability Supply Chain Sourcing Strategy

Optimal Application Scenarios for 6-((Cyclobutylmethyl)amino)nicotinonitrile Based on Available Evidence


Kinase Inhibitor Lead Optimization: Hinge-Binding Fragment with Cyclobutylmethyl Steric Modulation

The 2-aminonicotinonitrile scaffold is a validated hinge-binding motif in numerous kinase inhibitor programs [1]. The N-cyclobutylmethyl substituent of the target compound offers a sterically defined, moderately lipophilic group suitable for probing selectivity pockets adjacent to the hinge region. Researchers can use this building block to generate focused libraries wherein the cyclobutylmethyl group is systematically compared against cyclopropylmethyl, n-propyl, and isobutyl congeners to establish SAR for kinase selectivity.

Multi-Step Heterocyclic Synthesis: Precursor to Fused Pyrido-Pyrimidine and Naphthyridine Systems

The ortho-amino-nitrile functionality enables cyclocondensation reactions with carbonyl reagents to form fused heterocycles [1]. The cyclobutylmethyl group remains intact through these transformations, installing a metabolically stable cycloalkane substituent on the final heterocyclic core. The NLT 98% purity specification from MolCore directly supports the use of this compound as a starting material where impurity-related side reactions must be minimized.

Comparison of N-Alkyl Substituent Effects on CYP450 Metabolic Stability in Early ADME Screening

The compound can serve as a representative member of the N-cycloalkylmethyl aminonicotinonitrile series to benchmark metabolic stability against N-aryl and N-alkyl analogs [1]. The cyclobutylmethyl group's conformational rigidity and moderate lipophilicity make it a useful reference point for understanding how cycloalkane ring size impacts oxidative metabolism by CYP450 isoforms.

Custom Synthesis Starting Material for Pharmaceutical Research Organizations with Multi-Gram Requirements

Given the limited supplier base , research organizations requiring gram-to-kilogram quantities of this compound should engage MolCore's ISO-certified manufacturing capability for custom synthesis. The compound's relatively low molecular weight (187.24 g/mol) and straightforward retrosynthetic disconnection (SNAr between 6-chloronicotinonitrile and cyclobutylmethylamine) suggest that scalable synthesis is feasible with adequate lead time.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N-Cyclobutylmethyl steric profile for SAR exploration
Kinase selectivity and cellular potency evaluation
Multi-step heterocyclic synthesis
Ortho-amino-nitrile functionality for cyclocondensation
Purity and impurity profile management
CYP450 metabolic stability benchmarking
Cycloalkane ring size influence on oxidative metabolism
In vitro microsomal stability assays
Custom synthesis starting material
Scalable SNAr disconnection feasibility
Supplier batch capacity and lead time assessment
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